6-Fluoro-4-oxochroman-2-carboxylic acid
Overview
Description
6-Fluoro-4-oxochroman-2-carboxylic acid, also known as 6-FOCA, is a fluorinated carboxylic acid . It has a molecular formula of C10H7FO4 and an average mass of 210.159 Da .
Synthesis Analysis
The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves a complex process . The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat . The synthesis involves the use of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium (I) in dry benzene under argon atmosphere .Molecular Structure Analysis
The dihydro-pyran-one ring of 6-Fluoro-4-oxochroman-2-carboxylic acid adopts an envelope conformation with the asymmetric C atom in the flap position . In the crystal, the molecules are linked into zigzag chains along [100] by O-H⋯O hydrogen bonds and C-H⋯π interactions involving the benzene ring .Chemical Reactions Analysis
6-Fluoro-4-oxochroman-2-carboxylic acid is an intermediate in the synthesis of the drug Fidarestat, (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4’-imidazolidine]-2’,5’-dione .Scientific Research Applications
Intermediate in Drug Synthesis
The compound is an intermediate in the synthesis of the drug Fidarestat . Fidarestat is a potent inhibitor of aldose reductases and is used to treat complications of diabetes .
Chiral Building Blocks in Pharmaceutical Industry
Optically pure 6-Fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Enzymatic Resolution
The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . An enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been developed . This method provides a practical, high yield, and environmentally friendly alternative to chemical resolution .
Sequential Biphasic Batch Resolution
A novel methodology for the “sequential biphasic batch resolution” of MFCC with immobilized cells has been designed . In this method, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn . This technique represents significant advantages over chemical resolution methods .
Future Directions
The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, which shows strong inhibition to aldose reductases to cure incurable complications of diabetes . This suggests potential future directions in the development of treatments for diabetes-related complications .
Mechanism of Action
Target of Action
6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an intermediate in the synthesis of the drug Fidarestat . Fidarestat is known to show strong inhibition to aldose reductases , which are enzymes involved in the conversion of glucose to sorbitol. This process is part of the polyol pathway, which plays a significant role in the complications of diabetes .
Mode of Action
It is known that fcca is produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . These esterases act on the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . The highly enantioselective mechanisms were revealed by molecular simulations .
Biochemical Pathways
The biochemical pathways affected by FCCA are related to its role as an intermediate in the synthesis of Fidarestat . Fidarestat inhibits aldose reductases, thereby affecting the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can lead to complications in diabetic patients when it occurs at high rates .
Pharmacokinetics
The enzymatic resolution method of fccas based on two esterases, ests and estr, represents significant advantages over chemical resolution methods
Result of Action
The result of FCCA’s action is the production of optically pure FCCAs, with (S) and ®-configurations . These are pivotal chiral building blocks in the pharmaceutical industry . In a study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield .
Action Environment
The action environment of FCCA involves an aqueous–toluene biphasic system . In this system, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn, while the organic phase is retained and MFCC is continually supplemented after every two batches . This suggests that the action, efficacy, and stability of FCCA can be influenced by the characteristics of the biphasic system used.
properties
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXHZKFLLLJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380991 | |
Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-oxochroman-2-carboxylic acid | |
CAS RN |
105300-40-1 | |
Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.